Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and an ethyl ester group at the 3-position.
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic enol that contains a Michael acceptor . It primarily targets acid components in biochemical reactions .
Mode of Action
This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides in a four-component process .
Biochemical Pathways
The compound’s interaction with its targets leads to the efficient synthesis of heterocyclic enamines . These enamines are crucial components in various biochemical pathways, particularly those involving the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic enamines . These enamines can serve as building blocks for the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the principles of green chemistry, which emphasize environmental sustainability, guide the use of this compound in ideal synthesis . Factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact must be perfectly optimal .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in biochemical reactions primarily due to its structure, which includes a Michael acceptor. This allows it to engage in multicomponent reactions, such as the Ugi-type condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides to form heterocyclic enamines . These interactions are crucial for the synthesis of biologically active compounds, including peptidic or pseudo-peptidic structures with quinolin-2(1H)-one scaffolds .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form heterocyclic enamines plays a role in modulating these cellular functions, potentially leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleophiles and electrophiles. The presence of the 4-OH and 2-C=O groups in its structure enhances its reactivity . This compound can participate in enzyme inhibition or activation, binding interactions with biomolecules, and alterations in gene expression . These molecular interactions are essential for its role in biochemical reactions and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for optimizing its use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These interactions can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be synthesized through a multi-component reaction involving aldehyde derivatives, amine derivatives, and isocyanides. The reaction conditions typically include the use of a Michael acceptor and a base catalyst to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally acceptable reagents, is often emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The oxo group at the 2-position can be reduced to form a dihydroquinoline derivative.
Substitution: The ethyl ester group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-1-(phenylmethyl)-1,2-dihydro-3-quinolinecarboxylate
- 1-benzyl-3-ethoxycarbonyl-4-hydroxy-2(1H)-quinolinone
These compounds share a similar quinoline core structure but differ in the substituents attached to the core.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPFJDOUVCBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193121 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40059-53-8 | |
Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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